N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Overview
Description
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a hygroscopic analytical reagent widely used in various scientific fields. It is particularly known for its application in the spectrophotometric determination of nitrate and nitrite. The compound has the molecular formula C10H7NHCH2CH2NH2 · 2HCl · MeOH and a molecular weight of 291.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in the presence of hydrochloric acid, which facilitates the formation of the dihydrochloride salt. The monomethanolate form is achieved by incorporating methanol into the reaction mixture .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate undergoes several types of chemical reactions, including:
Diazotization: The compound reacts with nitrous acid to form a diazonium salt, which can further undergo coupling reactions to form azo compounds.
Coupling Reactions: It readily couples with aromatic amines, aminophenols, and other compounds to form colored azo dyes.
Complex Formation: The compound can act as a bidentate ligand, forming coordination complexes with metals such as platinum.
Common Reagents and Conditions
Nitrous Acid: Used in diazotization reactions.
Sulfanilamide: Commonly used in coupling reactions to form azo dyes.
Metal Salts: Such as potassium tetrachloroplatinate, used in complex formation reactions.
Major Products Formed
Azo Dyes: Formed through diazotization and coupling reactions.
Coordination Complexes: Formed with metals, exhibiting unique properties depending on the metal involved.
Scientific Research Applications
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate involves its ability to form diazonium salts and subsequent azo compounds. The compound acts as a donor molecule, forming charge transfer complexes with various acceptors. These complexes are crucial in its spectrophotometric applications, where the formation of colored products allows for quantitative analysis .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: The base form without methanol.
Ethylenediamine: A simpler analog lacking the naphthyl group.
1-Naphthylamine: The precursor used in the synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate.
Uniqueness
This compound is unique due to its hygroscopic nature and its ability to form stable diazonium salts and azo compounds. Its incorporation of methanol enhances its solubility and stability, making it particularly useful in spectrophotometric applications .
Properties
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQOBADXLOCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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